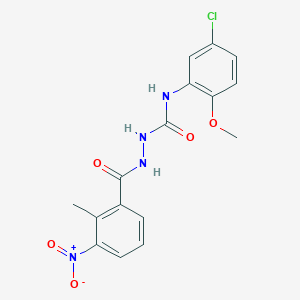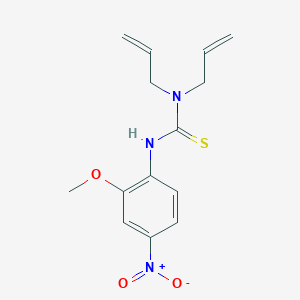
N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-methylcyclohexyl)ethanediamide
Vue d'ensemble
Description
N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-methylcyclohexyl)ethanediamide, also known as MDMA, is a psychoactive drug that has gained popularity in recent years due to its euphoric effects. However, its potential as a therapeutic agent has also been explored in scientific research.
Mécanisme D'action
N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-methylcyclohexyl)ethanediamide acts primarily on the serotonin system in the brain, increasing the release of serotonin and blocking its reuptake. This leads to an increase in mood, empathy, and sociability. It also affects other neurotransmitters, including dopamine and norepinephrine, which may contribute to its effects.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-methylcyclohexyl)ethanediamide has been shown to increase heart rate, blood pressure, and body temperature. It can also cause dehydration and electrolyte imbalances. Long-term use has been associated with neurotoxicity and cognitive impairment. However, the exact mechanisms and long-term effects are still being studied.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-methylcyclohexyl)ethanediamide has been used in animal studies to investigate its effects on behavior, neurochemistry, and neurotoxicity. It can be administered orally or injected, and its effects can be measured using various behavioral and biochemical assays. However, its potential for abuse and regulatory restrictions may limit its use in research.
Orientations Futures
There are several areas of future research for N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-methylcyclohexyl)ethanediamide, including its potential therapeutic effects in other mental health conditions, its mechanisms of action and long-term effects, and its potential as a tool for understanding social behavior and empathy. Further clinical trials are needed to determine the safety and efficacy of N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-methylcyclohexyl)ethanediamide-assisted psychotherapy. Additionally, research on N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-methylcyclohexyl)ethanediamide analogs may lead to the development of safer and more effective therapeutic agents.
In conclusion, N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-methylcyclohexyl)ethanediamide has both potential therapeutic and recreational uses. Its effects on the serotonin system and social behavior make it a promising tool for psychotherapy and research. However, its potential for abuse and long-term effects must be carefully studied and considered.
Applications De Recherche Scientifique
N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-methylcyclohexyl)ethanediamide has been studied for its potential therapeutic effects in various mental health conditions, including post-traumatic stress disorder (PTSD), anxiety, and depression. It has been shown to increase empathy and social bonding, which may be beneficial in psychotherapy settings. N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-methylcyclohexyl)ethanediamide-assisted psychotherapy is currently being studied in clinical trials and has shown promising results.
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-methylcyclohexyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4/c1-11-4-2-3-5-13(11)19-17(21)16(20)18-9-12-6-7-14-15(8-12)23-10-22-14/h6-8,11,13H,2-5,9-10H2,1H3,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRTIBFZXEUUSQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NC(=O)C(=O)NCC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-methylcyclohexyl)ethanediamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-{4-[(propylamino)sulfonyl]phenoxy}-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B4120319.png)




![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(3-methylbutyl)glycinamide](/img/structure/B4120346.png)
![ethyl 2-[({[3-(4-morpholinylsulfonyl)phenyl]amino}carbonothioyl)amino]-5-phenyl-3-thiophenecarboxylate](/img/structure/B4120360.png)
![N-[1-(1-adamantyl)butyl]-N'-(2,4-dimethoxyphenyl)thiourea](/img/structure/B4120371.png)
![3-hydroxy-1-(1-naphthylmethyl)-3-[2-oxo-2-(4-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4120374.png)
![N~1~-[2-(4-morpholinylcarbonyl)phenyl]-N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B4120379.png)
![dimethyl 2-[(methoxyacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B4120387.png)